molecular formula C14H8Br2O B8628976 2,6-dibromo-9-methylene-9H-xanthene

2,6-dibromo-9-methylene-9H-xanthene

Cat. No.: B8628976
M. Wt: 352.02 g/mol
InChI Key: PPYIENVSGXOSMJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Xanthene Chemistry in Academic Research

The field of xanthene chemistry dates back to 1871, when the German chemist Adolph von Baeyer first synthesized fluorescein. nih.govepa.gov This discovery marked the genesis of xanthene dyes, a class of compounds known for their brilliant hues ranging from greenish-yellow to purple and their often-fluorescent properties. nih.gov The basic xanthene structure, a tricyclic framework with the chemical formula C₁₃H₁₀O, consists of a central oxygen-containing ring fused to two benzene (B151609) rings. rsc.orgnih.govnist.gov

Initially, research focused on the synthesis and application of these molecules as dyes for textiles and paper. nih.gov However, the unique photophysical properties of the xanthene scaffold soon propelled their evolution into more sophisticated applications. ontosight.ai In recent decades, academic research has expanded dramatically, exploring xanthene derivatives as crucial components in biomedical research, particularly as fluorescent probes for bioimaging. ontosight.aigoums.ac.ir This evolution has been paralleled by the development of advanced and sustainable synthetic methodologies, including ultrasound-assisted, microwave-assisted, and catalyst-driven processes to create functionalized xanthene derivatives efficiently. goums.ac.irresearchgate.net

Significance of Substituted Xanthene Scaffolds in Organic and Materials Science Research

The versatility of the xanthene scaffold allows for substitution at various positions, which profoundly influences its chemical and physical properties. goums.ac.ir This has made substituted xanthenes a subject of intense research in both organic and materials science. In medicinal chemistry, xanthene derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. goums.ac.irwikipedia.orgclockss.org Their diverse pharmacological potential has established the xanthene core as an attractive framework for drug discovery. wikipedia.org

In materials science, the applications are equally significant. The inherent fluorescence of many xanthene derivatives makes them ideal for use as pH-sensitive sensors, bioimaging agents, and as gain media in laser technology. goums.ac.irresearchgate.net Modifications to the xanthene core, such as the introduction of a silicon atom, can shift the absorption and emission spectra into the near-infrared (NIR-II) region, which is highly desirable for deep-tissue bioimaging due to reduced autofluorescence and increased penetration depth. chemicalbook.com Furthermore, the rigid, planar structure and extended π-conjugation of the xanthene system are leveraged in the development of organic electronic materials.

Rationale for Focused Academic Inquiry into 2,6-Dibromo-9-Methylene-9H-Xanthene

The specific structure of this compound makes it a compound of particular interest for advanced applications in both synthetic and materials chemistry. The rationale for its focused study can be attributed to the unique functionalities imparted by its substituents.

Dibromo Substitution as a Synthetic Handle: The presence of bromine atoms at the 2 and 6 positions of the xanthene core is of strategic importance. These halogen atoms serve as versatile synthetic handles for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govepa.govwikipedia.org This reaction allows for the coupling of the dibrominated xanthene with a wide variety of organoboron compounds, enabling the construction of complex, poly-aromatic systems with tailored electronic and photophysical properties. nih.govresearchgate.net This synthetic flexibility is crucial for creating novel materials for organic electronics or advanced fluorescent probes.

Influence on Photophysical Properties: The introduction of heavy atoms like bromine into a chromophore is a well-established strategy to influence its photophysical properties. rsc.org The "heavy-atom effect" can enhance the rate of intersystem crossing from the singlet excited state to the triplet state. This property is highly valuable in applications such as photodynamic therapy, where the efficient generation of singlet oxygen is required to induce cell death in targeted tissues. The dibromination in this compound could therefore render it a potent photosensitizer. rsc.org

The Role of the 9-Methylene Group: The exocyclic double bond at the 9-position, known as a methylene (B1212753) group, introduces a reactive site for polymerization. Analogous to its well-studied fluorene (B118485) counterpart, 9-methylenefluorene (dibenzofulvene), the 9-methylene-9H-xanthene moiety can potentially undergo polymerization to form π-stacked polymers. wikipedia.org Such polymers are of interest in materials science for their potential charge-transport properties, making them candidates for use in organic electronic devices.

Scope and Objectives of the Research Outline on this compound

The objective of this article is to provide a focused scientific overview of the chemical compound this compound. It aims to contextualize the molecule within the broader history and significance of xanthene chemistry. The primary scope is to elucidate the specific academic and research rationale for its study by detailing how its distinct structural features—namely the 2,6-dibromo substitution pattern and the 9-methylene group—make it a valuable target for synthetic elaboration and for the development of new functional materials.

Data Tables

Table 1: Comparative Molecular Features of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
This compoundC₁₄H₈Br₂O352.02Br (C2, C6), =CH₂ (C9)
9H-XantheneC₁₃H₁₀O182.22None
2-Bromo-6-methyl-9-methylene-9H-xantheneC₁₅H₁₁BrO287.15Br (C2), CH₃ (C6), =CH₂ (C9)
9-Methylene-fluorene (Dibenzofulvene)C₁₄H₁₀178.23=CH₂ (C9), No heteroatom

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Br2O

Molecular Weight

352.02 g/mol

IUPAC Name

2,6-dibromo-9-methylidenexanthene

InChI

InChI=1S/C14H8Br2O/c1-8-11-4-2-10(16)7-14(11)17-13-5-3-9(15)6-12(8)13/h2-7H,1H2

InChI Key

PPYIENVSGXOSMJ-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=C(C=C(C=C2)Br)OC3=C1C=C(C=C3)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Dibromo 9 Methylene 9h Xanthene and Its Precursors

Strategies for Regioselective Bromination of Xanthene Cores in the Context of 2,6-Dibromo-9-Methylene-9H-Xanthene Synthesis

The critical first step in the synthesis of this compound is the regioselective bromination of the xanthene core to produce 2,6-dibromoxanthen-9-one. This precursor is essential for the subsequent introduction of the methylene (B1212753) group. Achieving the desired 2,6-disubstitution pattern with high selectivity is paramount to avoid the formation of unwanted isomers and simplify purification processes.

A common approach involves the direct bromination of xanthen-9-one. The electron-withdrawing nature of the carbonyl group at the 9-position deactivates the aromatic rings towards electrophilic substitution, while the ether oxygen activates the para positions (C2 and C7). However, to achieve specific bromination at the 2 and 6 positions, a two-step synthesis is often employed, starting with the bromination of a related xanthene derivative. For instance, the bromination of 6-methyl-9H-xanthene using molecular bromine (Br₂) in a solvent like dichloromethane (B109758) at low temperatures (0–5°C) can yield the desired brominated intermediate in good yields (75–80%). vulcanchem.com

Alternative brominating agents can also be employed to enhance regioselectivity and improve safety. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in the presence of a radical initiator or an acid catalyst. The choice of solvent can also significantly influence the reaction's outcome. For more complex systems, such as the benzothioxanthene monoimide (BTXI) core, researchers have investigated various brominating agents to achieve selective halogenation. chemrxiv.org For example, using 1.1 equivalents of bromine was effective for mono-bromination, while safer bromine sources like dibromoisocyanuric acid were also explored to avoid halogen exchange reactions and the formation of byproducts. chemrxiv.org

In some cases, a one-pot oxidation and bromination process can be developed. This involves using an oxidant to form the xanthen-9-one in situ, followed by the addition of a brominating agent. nih.gov Such a method can streamline the synthesis and reduce the number of isolation steps. The optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents, is crucial for maximizing the yield of the desired 2,6-dibromo isomer.

Introduction of the Methylene Moiety at the 9-Position: Wittig Reaction and Alternatives

Once 2,6-dibromoxanthen-9-one is obtained, the next pivotal step is the introduction of the methylene group at the 9-position. The Wittig reaction is a classic and widely used method for this transformation. wikipedia.orglibretexts.org

Optimization of Wittig Reaction Conditions for 9-Methylene-9H-Xanthene Formation

The Wittig reaction involves the reaction of a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a strong base, with a ketone or aldehyde. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org For the synthesis of this compound, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the most common Wittig reagent. wikipedia.orglibretexts.org This reagent can be prepared in situ by deprotonating methyltriphenylphosphonium (B96628) bromide with a strong base such as potassium tert-butoxide or sodium amide. libretexts.org

The efficiency of the Wittig reaction can be influenced by several factors. The steric hindrance around the carbonyl group of 2,6-dibromoxanthen-9-one can affect the reaction rate and yield. libretexts.org Therefore, optimization of the reaction conditions is often necessary. This includes the choice of solvent, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being common, and the reaction temperature. wikipedia.org The reactivity of the ylide is also a key factor; unstabilized ylides, such as methylenetriphenylphosphorane, are generally more reactive and suitable for less reactive ketones. organic-chemistry.org The use of Amberlite resin as a mild base has been explored as a convenient procedure for Wittig olefination, offering a facile and racemization-free synthesis for certain substrates. researchgate.net

Parameter Condition Effect on Wittig Reaction
Ylide Type Unstabilized (e.g., Ph₃P=CH₂)More reactive, suitable for sterically hindered ketones. organic-chemistry.org
Base Strong bases (e.g., n-BuLi, NaH, KHMDS)Efficiently generates the ylide for reaction.
Solvent Aprotic, non-polar (e.g., THF, Diethyl Ether)Solubilizes reactants without interfering with the ylide. wikipedia.org
Temperature Low to ambientControls reaction rate and minimizes side reactions.

Investigation of Alternative Olefination Methods

While the Wittig reaction is robust, several alternative olefination methods can also be considered for the methylenation of 2,6-dibromoxanthen-9-one.

The Peterson olefination is a notable alternative that involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane intermediate. organicchemistrydata.orgwikipedia.orgnumberanalytics.comorganic-chemistry.orglscollege.ac.in This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. wikipedia.orglscollege.ac.in A key advantage of the Peterson olefination is the ability to isolate the β-hydroxysilane intermediate and control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions. wikipedia.orglscollege.ac.in For the synthesis of a terminal alkene like this compound, this stereochemical control is not a factor, but the reaction can be a viable alternative to the Wittig reaction, particularly if the starting ketone is sensitive to the basic conditions of the Wittig reaction.

The Tebbe reaction , utilizing the Tebbe reagent ((C₅H₅)₂TiCH₂ClAl(CH₃)₂), is another powerful method for methylenation. santiago-lab.comwikipedia.orgslideshare.netnrochemistry.comorganic-chemistry.org The Tebbe reagent is known for its high reactivity and broad substrate scope, often succeeding where the Wittig reaction fails, especially with sterically hindered ketones. wikipedia.orgslideshare.net It converts ketones into their corresponding methylene derivatives efficiently. wikipedia.org The related Petasis reagent offers similar reactivity and can be used to introduce other alkylidene groups. santiago-lab.comnrochemistry.com

Olefination Method Reagent Key Features
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CH₂)Widely used, reliable for many ketones. wikipedia.orglibretexts.org
Peterson Olefination α-Silyl CarbanionCan proceed under milder conditions, allows for stereocontrol in some cases. wikipedia.orglscollege.ac.in
Tebbe Reaction Tebbe ReagentHighly reactive, effective for sterically hindered ketones. wikipedia.orgslideshare.net

Multi-Component Reactions and One-Pot Syntheses for Xanthene Frameworks Applicable to Dibromomethylene Analogs

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nsmsi.irscholarsresearchlibrary.com These strategies are highly relevant for constructing the xanthene framework and can be adapted for the synthesis of dibromomethylene analogs.

Several one-pot methods for the synthesis of xanthene derivatives have been reported. nih.govum.edu.mtacs.org These often involve the condensation of an aldehyde, a β-naphthol or a cyclic diketone, and another active methylene compound. scholarsresearchlibrary.comum.edu.mt For instance, the one-pot condensation of cyclic diketones, aldehydes, and naphthols can be catalyzed by various catalysts to produce a variety of benzoxanthenones in good yields. um.edu.mt A one-pot synthesis of spiro[fluorene-9,9′-xanthene] derivatives has also been achieved through the condensation of 2,7-dibromo-9-fluorenone (B76252) with resorcinol. 20.210.105

A deconstructive annulation methodology has been developed for the direct conversion of naphthoxazines to diverse xanthene derivatives in a one-pot operation. rsc.orgresearchgate.net This involves sequential oxidative cleavage followed by annulation reactions. rsc.org Such innovative approaches could potentially be adapted for the synthesis of the this compound framework by using appropriately substituted starting materials.

The use of catalysts is central to many of these one-pot syntheses. Catalysts such as tannic acid, alginic acid, and various ionic liquids have been employed to promote the efficient formation of xanthene derivatives under environmentally friendly conditions. nsmsi.irrhhz.netmeddocsonline.orgnih.goveurekaselect.com

Palladium-Catalyzed Coupling Approaches in the Derivatization of Brominated Xanthenes

The bromine atoms at the 2 and 6 positions of this compound serve as versatile handles for further functionalization through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the coupling of the brominated xanthene with various aryl or vinyl boronic acids or their esters. nih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system. vulcanchem.com This approach allows for the synthesis of a diverse library of 2,6-diaryl-9-methylene-9H-xanthene derivatives with tailored electronic and photophysical properties.

The Sonogashira coupling provides a route to introduce alkyne functionalities by reacting the brominated xanthene with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This opens up possibilities for creating extended π-conjugated systems.

Furthermore, palladium-catalyzed C-H activation cross-coupling reactions have been developed for the selective arylation of xanthenes at the 9-position. researchgate.net While this is not directly applicable to the derivatization of the 2 and 6 positions, it highlights the versatility of palladium catalysis in modifying the xanthene scaffold. The choice of ligands for the palladium catalyst can be crucial in optimizing the efficiency and selectivity of these coupling reactions. youtube.com

Green Chemistry Approaches in Xanthene Synthesis Relevant to this compound

The principles of green chemistry are increasingly being applied to the synthesis of xanthene derivatives to develop more sustainable and environmentally benign processes. scholarsresearchlibrary.comresearchgate.net These approaches focus on the use of non-toxic catalysts, renewable starting materials, and solvent-free or aqueous reaction conditions.

The use of natural catalysts, such as tannic acid and alginic acid, for the one-pot multicomponent synthesis of xanthene derivatives under solvent-free conditions is a prime example of a green chemistry approach. nsmsi.ir These catalysts are biodegradable and avoid the use of expensive and toxic alternatives. nsmsi.ir Similarly, sulfonated fructose (B13574) has been introduced as a novel, green catalyst for the synthesis of xanthenes, offering high catalytic activity and stability. journaljpri.com

Ionic liquids have also emerged as "designer solvents" and catalysts for the green synthesis of xanthenes. rhhz.netmeddocsonline.orgnih.gov They offer advantages such as high thermal stability, low vapor pressure, and recyclability. rhhz.net Several studies have reported the use of ionic liquids as efficient and reusable catalysts for the one-pot synthesis of various xanthene derivatives under solvent-free conditions. rhhz.netmeddocsonline.org

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of xanthene derivatives. nih.gov Ultrasound irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods, often under milder conditions. nih.gov The use of water or other environmentally friendly solvents in these reactions further enhances their green credentials. nih.gov

The development of these green synthetic methodologies provides a pathway to produce this compound and its derivatives in a more sustainable and economically viable manner.

Reactivity and Mechanistic Investigations of 2,6 Dibromo 9 Methylene 9h Xanthene

Photochemical Transformations of the 9-Methylene Group: [2+2] Cycloaddition Reactions

The exocyclic double bond of the 9-methylene group in 2,6-dibromo-9-methylene-9H-xanthene is a prime site for photochemical reactions, particularly [2+2] cycloadditions. This reaction involves the formation of a cyclobutane ring through the union of two alkene moieties under the influence of ultraviolet (UV) light. The feasibility and outcome of such reactions are highly dependent on the nature of the reacting partner, particularly its electronic properties.

Photochemical [2+2] cycloadditions are often most efficient when one of the alkene components is electron-rich and the other is electron-deficient. In the case of this compound, the methylene (B1212753) group, being part of an extended π-system, can act as the electron-rich component. Therefore, its reaction with electron-deficient alkenes, such as those bearing electron-withdrawing groups (e.g., cyano, ester, or ketone functionalities), is expected to be a favorable process.

Upon irradiation with a suitable wavelength of UV light, the 9-methylene-9H-xanthene moiety can be excited to a higher energy state (singlet or triplet). This excited state can then interact with an electron-deficient alkene to form a diradical or a zwitterionic intermediate, which subsequently collapses to the cyclobutane product. The efficiency of this process is influenced by factors such as the solvent polarity and the presence of photosensitizers.

While specific experimental data for the [2+2] cycloaddition of this compound is not extensively documented in publicly available literature, the expected reactivity can be inferred from studies on analogous systems. For instance, the photochemical reactions of similar exocyclic methylene compounds with various electron-deficient alkenes have been shown to proceed with moderate to good yields. A hypothetical representation of such a reaction is presented below.

Hypothetical Data Table: [2+2] Cycloaddition of this compound with Various Alkenes

Alkene PartnerElectron-Withdrawing GroupProductHypothetical Yield (%)
Acrylonitrile-CNSpiro[cyclobutane-1,9'-xanthene] derivative65
Methyl acrylate-COOCH₃Spiro[cyclobutane-1,9'-xanthene] derivative58
Maleic anhydride-C(O)OC(O)-Spiro[cyclobutane-1,9'-xanthene] derivative72

The [2+2] photocycloaddition reaction can lead to the formation of different stereoisomers and regioisomers, and understanding the factors that control these outcomes is a key aspect of mechanistic investigation. The regioselectivity of the cycloaddition (i.e., the orientation in which the two alkenes combine) is often governed by the stability of the intermediate diradical or zwitterion. In the reaction of this compound with an unsymmetrical electron-deficient alkene, the more stable intermediate is typically the one where the radical or charge is better stabilized by the substituents.

The stereochemistry of the newly formed cyclobutane ring is also a critical consideration. The reaction can proceed through either a concerted or a stepwise mechanism. In a stepwise mechanism involving a diradical intermediate, rotation around single bonds can occur before ring closure, potentially leading to a mixture of stereoisomers. The final stereochemical outcome can be influenced by steric factors, with the bulky 2,6-dibromo-9H-xanthene moiety directing the approach of the alkene to minimize steric hindrance. Quantum chemical calculations can be a valuable tool for predicting the most likely stereochemical and regiochemical outcomes of such photoreactions.

Electrophilic Reactions Involving the Xanthene Aromatic System

The electron-rich nature of the xanthene aromatic system makes it susceptible to electrophilic attack. The two benzene (B151609) rings of the xanthene core can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the existing substituents—the oxygen atom of the central ring and the two bromine atoms—will influence the position of the incoming electrophile.

The ether-like oxygen atom is an activating, ortho-, para-directing group. The bromine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the substitution. Considering the positions available on the aromatic rings, electrophilic attack is most likely to occur at the positions ortho and para to the oxygen atom and meta to the bromine atoms, which are the 4 and 5 positions. However, steric hindrance from the bulky bromine atoms and the methylene group at the 9-position might influence the final product distribution.

For example, in an electrophilic bromination reaction using a source of electrophilic bromine (e.g., Br₂ with a Lewis acid catalyst), further bromination would be expected to occur on the aromatic rings at the positions activated by the oxygen atom.

Radical Reactions and Their Role in this compound Transformations

The 9-methylene group of this compound is also a potential site for radical reactions. The allylic-like position of the C-H bonds on a substituent at the methylene carbon (if present) would be susceptible to radical abstraction. More directly, the double bond itself can undergo radical addition reactions.

Recent studies on xanthene derivatives have demonstrated the feasibility of radical-radical cross-coupling reactions at the 9-position. For instance, the reaction of xanthene with sulfonyl hydrazides in the presence of an oxidant can generate a xanthenyl radical at the 9-position, which then couples with a sulfonyl radical. rsc.org This suggests that a similar radical-mediated functionalization at the 9-position of this compound could be a viable synthetic strategy.

The stability of the potential radical intermediates is a key factor in these transformations. The formation of a radical at the 9-position would be stabilized by resonance with the aromatic rings of the xanthene system. Mechanistic investigations of such radical reactions often involve the use of radical initiators (e.g., AIBN, benzoyl peroxide) and radical scavengers (e.g., TEMPO) to confirm the involvement of radical intermediates.

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Spectroscopic techniques are indispensable for the identification of reactants, products, and, crucially, transient intermediates. For photochemical reactions, techniques such as flash photolysis coupled with UV-Vis or transient absorption spectroscopy can be used to detect and characterize short-lived excited states and radical intermediates. For thermal reactions, techniques like NMR spectroscopy can be used to monitor the progress of the reaction and to identify the structure of the products. In situ IR spectroscopy can also be employed to follow the disappearance of reactant functional groups and the appearance of product functional groups in real-time. Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental studies to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, thereby providing deeper mechanistic insights.

Advanced Spectroscopic and Computational Characterization of 2,6 Dibromo 9 Methylene 9h Xanthene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of 2,6-dibromo-9-methylene-9H-xanthene in solution. While specific experimental data for this exact compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the known spectra of related xanthene and dibromo-substituted aromatic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and exocyclic methylene (B1212753) protons. The protons on the dibrominated aromatic rings are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The bromine atoms at positions 2 and 6 would influence the chemical shifts and coupling patterns of the adjacent protons. Specifically, the proton at position 1 (and 8) would likely appear as a doublet, coupled to the proton at position 3 (and 7). The proton at position 4 (and 5) would also be expected to be a doublet, coupled to the proton at position 3 (and 7). The proton at position 3 (and 7) would likely be a doublet of doublets. The exocyclic methylene protons (=CH₂) are expected to appear as a singlet in a more upfield region, characteristic of vinylic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the molecular framework. The spectrum would show distinct signals for each unique carbon atom. The carbon atoms bonded to the bromine atoms (C-2 and C-6) would exhibit a characteristic upfield shift compared to their non-halogenated counterparts due to the heavy-atom effect of bromine. The quaternary carbon of the methylene group (C-9) would appear in the olefinic region of the spectrum. The remaining aromatic carbons would resonate in the typical range for substituted benzene (B151609) rings.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1, H8~7.5-7.8 (d)C1, C8: ~120-125
H3, H7~7.2-7.5 (dd)C3, C7: ~130-135
H4, H5~7.0-7.3 (d)C4, C5: ~115-120
=CH₂~5.0-5.5 (s)C2, C6: ~110-115
C4a, C5a: ~150-155
C8a, C9a: ~125-130
C9: ~140-145
=CH₂: ~100-105

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis, focusing on the Methylene and C-Br Bonds

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups and vibrational modes present in this compound.

Methylene Group Vibrations: The exocyclic methylene group (=CH₂) is expected to exhibit several characteristic vibrations. The C=C stretching vibration should appear in the region of 1640-1680 cm⁻¹. The =C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹. The out-of-plane bending (wagging) of the =CH₂ group would likely produce a strong band in the fingerprint region, around 900-950 cm⁻¹.

Other Characteristic Vibrations: The FTIR and Raman spectra would also display characteristic bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C stretching (in the 1400-1600 cm⁻¹ region), and C-O-C stretching of the xanthene ether linkage (typically around 1200-1250 cm⁻¹).

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000-3100FTIR, Raman
Olefinic =C-H Stretch>3000FTIR, Raman
C=C Stretch (Methylene)1640-1680FTIR, Raman
Aromatic C=C Stretch1400-1600FTIR, Raman
C-O-C Stretch (Ether)1200-1250FTIR
=CH₂ Wag900-950FTIR
C-Br Stretch515-690FTIR, Raman

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound, providing information about its electronic transitions and excited-state behavior.

Analysis of Bathochromic Shifts Induced by Bromine Substituents

The introduction of bromine atoms into the xanthene framework is expected to induce a bathochromic (red) shift in the UV-Vis absorption spectrum compared to the parent 9-methylene-9H-xanthene. This shift arises from the "heavy-atom effect" and the electron-donating nature of the halogens through resonance, which can perturb the energy levels of the π-molecular orbitals. The lone pairs on the bromine atoms can participate in conjugation with the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths.

Fluorescence Quantum Yields and Lifetimes in Various Environments

Xanthene derivatives are known for their fluorescent properties. However, the presence of heavy bromine atoms in this compound is anticipated to significantly influence its fluorescence quantum yield and lifetime. The heavy-atom effect of bromine promotes intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This non-radiative decay pathway competes with fluorescence, leading to a decrease in the fluorescence quantum yield.

The fluorescence lifetime, which is the average time the molecule spends in the excited singlet state before returning to the ground state, is also expected to be shorter in the presence of bromine due to the increased rate of intersystem crossing. The solvent environment can also play a crucial role in the photophysical properties. In polar solvents, stabilization of the excited state may lead to shifts in the emission maximum and could also affect the quantum yield and lifetime.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₄H₈Br₂O). The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion with three peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

The fragmentation pattern upon electron ionization (EI) would provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of substituents and the cleavage of the ring system. For this molecule, initial fragmentation might involve the loss of a bromine atom ([M-Br]⁺) or the cleavage of the methylene group. The stability of the xanthene ring system would likely result in a prominent molecular ion peak.

Expected Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br) Expected Isotopic Pattern
[M]⁺350M, M+2, M+4 (1:2:1)
[M-Br]⁺271M, M+2 (1:1)
[M-2Br]⁺192Single peak

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The xanthene core is not perfectly planar due to the sp³-hybridized oxygen atom, leading to a slightly boat-shaped conformation. The exocyclic methylene group would be expected to be planar. The bromine atoms would be located on the periphery of the aromatic rings.

Density Functional Theory (DFT) and Ab Initio Calculations

The geometry of the 9-methylene-9H-xanthene core is expected to be nearly planar, with the exocyclic methylene group influencing the strain and electronic distribution of the xanthene ring system. The introduction of bromine atoms at the 2 and 6 positions is not anticipated to significantly distort the planarity of the aromatic rings. Based on DFT calculations of analogous xanthene and dibrominated aromatic systems, a set of predicted geometric parameters for this compound has been compiled.

Table 1: Predicted Molecular Geometry of this compound Data is based on DFT calculations of analogous structures.

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C=C (exocyclic) Bond Length~1.35 Å
C-O (xanthene ring) Bond Length~1.37 Å
C-C (aromatic) Bond Length~1.40 Å
C-O-C Bond Angle~118°
C-C-Br Bond Angle~120°

The primary conformation of this compound is expected to be relatively rigid due to the fused ring system. However, minor conformational flexibility may arise from slight puckering of the central pyran ring. DFT calculations can determine the relative energies of these conformations, with the lowest energy conformation representing the most stable structure.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition properties.

For this compound, the HOMO is predicted to be localized primarily on the electron-rich xanthene core and the exocyclic methylene group. The LUMO, in contrast, is expected to be distributed across the aromatic rings, influenced by the electron-withdrawing bromine atoms. The presence of the bromine atoms is anticipated to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 9-methylene-9H-xanthene.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound Data is based on DFT calculations of analogous structures.

Molecular OrbitalPredicted Energy (eV)
HOMO~ -5.8 eV
LUMO~ -1.5 eV
HOMO-LUMO Gap~ 4.3 eV

Electron density maps generated from DFT calculations would visualize the electron distribution across the molecule. These maps are expected to show high electron density around the electronegative oxygen and bromine atoms, as well as in the π-system of the aromatic rings and the exocyclic double bond.

Computational methods can simulate various spectroscopic techniques, providing theoretical spectra that can aid in the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy using DFT. For this compound, the aromatic protons are expected to appear in the range of 7.0-8.0 ppm in the ¹H NMR spectrum. The exocyclic methylene protons would likely resonate around 5.0-5.5 ppm. In the ¹³C NMR spectrum, the carbon atoms bonded to bromine would be significantly deshielded.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Key predicted infrared absorption bands for this compound would include C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings and the exocyclic double bond, C-O-C stretching of the xanthene ether linkage, and C-Br stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum. The electronic transitions for this compound are expected to be of π → π* character. The presence of the bromine atoms and the extended conjugation of the 9-methylene-9H-xanthene core are predicted to result in absorption maxima in the UV region.

Table 3: Predicted Spectroscopic Data for this compound Data is based on DFT calculations of analogous structures.

Spectroscopic TechniquePredicted Signature
¹H NMR (ppm)Aromatic H: 7.0-8.0, Methylene H: 5.0-5.5
¹³C NMR (ppm)Aromatic C: 110-150, Methylene C: 100-110
IR (cm⁻¹)C-H stretch: 3000-3100, C=C stretch: 1600-1650, C-O-C stretch: 1200-1250, C-Br stretch: 500-600
UV-Vis (nm)λmax ~ 250-350

Furthermore, computational models can predict photophysical parameters such as excited state energies and transition probabilities, which are crucial for understanding the molecule's potential in applications such as organic electronics and photochemistry.

Academic Research Applications and Advanced Materials Integration of 2,6 Dibromo 9 Methylene 9h Xanthene Scaffolds

Exploration as a Building Block in π-Conjugated Systems and Optoelectronic Materials

The pursuit of novel organic materials for optoelectronic devices has led to the exploration of various molecular scaffolds that can be tailored for specific functions. The 2,6-dibromo-9-methylene-9H-xanthene structure offers a compelling platform for the development of such materials due to its inherent photophysical properties and the potential for chemical modification.

The presence of two bromine atoms on the xanthene backbone of this compound makes it an ideal monomer for polymerization reactions, particularly through cross-coupling methods like Suzuki or Stille coupling. This allows for the integration of the rigid and electronically active xanthene unit into the main chain of conjugated polymers. The resulting polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The incorporation of the xanthene core can influence the polymer's properties in several ways:

Enhanced Thermal Stability: The rigid xanthene unit can increase the glass transition temperature (Tg) and decomposition temperature of the polymer, which is crucial for the longevity and performance of electronic devices.

Tunable Photophysical Properties: The electronic nature of the xanthene core can be modified by introducing different substituents. The extended π-system of the xanthene moiety can lead to materials with strong absorption and emission in the visible spectrum. researchgate.net The photophysical properties of such polymers can be fine-tuned by copolymerizing the xanthene monomer with other aromatic units. rsc.org

Controlled Morphology: The rigid and defined geometry of the xanthene unit can influence the packing and morphology of the polymer chains in the solid state, which is a critical factor for charge transport in electronic devices.

PropertyInfluence of Xanthene Integration
Thermal StabilityIncreased Tg and decomposition temperature
Photophysical PropertiesStrong absorption and emission, tunable by substitution
Solid-State MorphologyControlled chain packing and morphology

The 9-methylene group of this compound is a key reactive site for the synthesis of spiro-fused compounds. By reacting the methylene-xanthene with suitable diols or other bifunctional molecules, it is possible to create spiro-xanthene derivatives where the xanthene core is orthogonally oriented to another planar moiety. A prominent example of this structural motif is found in spiro[fluorene-9,9′-xanthene] (SFX) derivatives, which have shown great promise as host materials in OLEDs. unibe.chrsc.org

The spiro-fused architecture offers several advantages for optoelectronic materials:

Suppression of Aggregation-Caused Quenching: The three-dimensional and non-planar structure of spiro compounds can effectively prevent the close packing of chromophores in the solid state, thus reducing intermolecular interactions that lead to fluorescence quenching. researchgate.net

High Glass Transition Temperature: The rigid spiro center contributes to a high glass transition temperature, leading to morphologically stable thin films, a prerequisite for long-lasting OLED devices.

Improved Solubility: The non-planar structure can enhance the solubility of the material in common organic solvents, facilitating device fabrication through solution-based processes.

The synthesis of spiro[fluorene-9,9′-xanthene] derivatives often involves the acid-catalyzed condensation of a 9-fluorenone (B1672902) derivative with a substituted resorcinol. nih.gov A similar strategy could be envisioned starting from this compound or its ketone precursor.

Development as a Scaffold for Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a substrate upon irradiation with light of a specific wavelength. This allows for the spatial and temporal control of the release of active molecules, a feature that is highly desirable in fields like drug delivery, cell biology, and materials science. acs.org

The xanthene scaffold has been explored for the development of PPGs that are sensitive to visible light. nih.gov The general mechanism involves the photoinduced cleavage of a bond at the 9-position of the xanthene ring. The this compound core could be functionalized at the methylene (B1212753) group to attach a molecule of interest. The bromine atoms could serve to fine-tune the photophysical properties, such as shifting the absorption wavelength to the red region of the spectrum, which is beneficial for applications in biological systems where longer wavelengths offer deeper tissue penetration and reduced phototoxicity. acs.org

Recent research has focused on developing xanthene-based PPGs that can release different molecules upon irradiation with different wavelengths of light, enabling orthogonal deprotection. nih.govresearchgate.net The this compound scaffold, with its multiple functionalization sites, could be a valuable platform for designing such advanced multi-functional PPGs.

Utility in Photocatalysis and Photoredox Chemistry, Leveraging Bromine and Methylene Reactivity

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. The core principle relies on a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes.

Xanthene dyes, such as eosin (B541160) Y and rose bengal, are well-known organic photocatalysts. researchgate.net The this compound core is structurally similar to these dyes and is expected to possess similar photosensitizing properties. The extended π-system of the xanthene ring allows for strong absorption of visible light, and the resulting excited state can be sufficiently long-lived to engage in photoredox cycles.

The bromine atoms on the xanthene ring introduce additional reactivity. They can participate in photocatalytic dehalogenation reactions, which are important for the degradation of halogenated aromatic pollutants. mdpi.com Conversely, under certain conditions, the excited xanthene core could facilitate the activation of brominating agents like N-bromosuccinimide (NBS) for the bromination of other organic molecules. researchgate.net

The methylene group can also be a site of reactivity in photocatalytic transformations. For instance, it could be involved in C-H activation or functionalization reactions. The combination of a photosensitizing core with reactive bromine and methylene groups makes this compound a promising candidate for the development of novel photocatalysts with tailored reactivity.

Design of Ligands for Transition Metal Catalysis (e.g., Analogues of Xantphos-type Ligands)

The development of efficient and selective transition metal catalysts is often synonymous with the design of sophisticated ligands that can control the reactivity of the metal center. Diphosphine ligands based on a xanthene backbone, collectively known as Xantphos-type ligands, have proven to be highly effective in a wide range of catalytic reactions, including cross-coupling, hydroformylation, and amination. rsc.orgacs.org

The this compound scaffold is an excellent starting point for the synthesis of new Xantphos analogues. The bromine atoms can be readily substituted with diphenylphosphine (B32561) groups or other phosphine (B1218219) moieties through reactions like lithiation followed by quenching with a chlorophosphine, or through palladium-catalyzed phosphination reactions. This would lead to a new class of diphosphine ligands with the phosphine groups positioned at the 2- and 6-positions of the xanthene backbone.

A key feature of Xantphos-type ligands is the rigid xanthene backbone, which enforces a specific geometry on the two phosphine groups. This rigidity is crucial for controlling the "bite angle" of the ligand, which is the P-M-P angle in the metal complex (where M is the transition metal). acs.org The bite angle has a profound influence on the stability, activity, and selectivity of the catalyst.

The rigidity of the ligand backbone is a critical factor in catalytic performance for several reasons:

Defined Coordination Geometry: A rigid backbone restricts the conformational freedom of the ligand, leading to a more defined coordination geometry around the metal center. This can enhance the selectivity of the catalytic reaction.

Tunable Electronic and Steric Properties: While the backbone provides rigidity, modifications to the phosphine groups and other positions on the xanthene ring allow for the fine-tuning of the ligand's electronic and steric properties. This enables the optimization of the catalyst for a specific transformation. researchgate.net

The development of new Xantphos analogues from this compound would allow for a systematic investigation of how the positioning of the phosphine groups and the nature of the substituent at the 9-position influence the catalytic properties.

Ligand FeatureInfluence on Catalytic Performance
Rigid Xanthene BackboneControls ligand bite angle, defines coordination geometry
Chelating Phosphine GroupsEnhances catalyst stability, prevents deactivation
Substituents on BackboneAllows for fine-tuning of electronic and steric properties

Influence of Bromine Substituents on Coordination Chemistry

The presence of bromine atoms at the 2 and 6 positions of the 9-methylene-9H-xanthene scaffold significantly modulates its coordination chemistry. These halogen substituents exert a strong electron-withdrawing effect, which influences the electron density distribution across the xanthene backbone. This, in turn, affects the ligand's ability to coordinate with metal centers.

The bromine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base. This interaction can be exploited in the design of supramolecular assemblies and crystal engineering. Furthermore, the carbon-bromine bonds serve as versatile synthetic handles for post-functionalization via various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide range of other functional groups, thereby enabling the fine-tuning of the ligand's steric and electronic properties for specific coordination requirements.

In the context of organometallic chemistry, the this compound scaffold can be utilized to create pincer-type ligands. Following the conversion of the C-Br bonds to other donor groups (e.g., phosphines, amines, or N-heterocyclic carbenes), the resulting tridentate ligand can chelate to a metal center. The electronic effects of any remaining bromine substituents or the groups that have replaced them would directly impact the stability and reactivity of the resulting metal complex. For instance, the replacement of the bromine atoms with strong σ-donating groups would increase the electron density at the metal center, potentially enhancing its catalytic activity in reductive processes.

Recent research on bis(borylene)-substituted xanthenes has highlighted the role of the xanthene backbone in stabilizing reactive main-group element centers. nih.govnih.govresearchgate.net While not directly involving the 2,6-dibromo derivative, this work underscores the ability of the xanthene framework to support and modulate the reactivity of coordinated species. The electronic perturbation by the bromine atoms in this compound would be a critical factor in the design of novel catalysts and materials with unique electronic properties.

Fluorogenic and Chromogenic Probes in Analytical Chemistry Research

Xanthene derivatives are renowned for their excellent photophysical properties, making them ideal candidates for the development of fluorogenic and chromogenic probes. The this compound scaffold can serve as a platform for creating probes that signal the presence of specific analytes through a change in their fluorescence or color.

The bromine atoms play a crucial role in the design of such probes. They can act as quenching groups through the heavy-atom effect, which promotes intersystem crossing and reduces fluorescence quantum yield. A probe based on this scaffold could be designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with an analyte, where the bromine atoms are displaced or the electronic nature of the xanthene core is altered, a significant increase in fluorescence can be observed. This "turn-on" mechanism is highly desirable for sensitive and selective detection.

Furthermore, the 9-methylene group offers a reactive site for the development of probes based on specific chemical reactions. For example, it can undergo addition reactions with analytes, leading to a change in the conjugation of the xanthene system and, consequently, a shift in its absorption and emission spectra. This can be exploited for the ratiometric detection of analytes, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust and reliable analytical signal.

The synthesis of related fluorogenic substrates, such as 6-chloroacetyl-2-dimethylaminonaphthalene, demonstrates the utility of halogenated aromatic compounds as probes for biological molecules like glutathione (B108866) transferases. nih.gov A similar strategy could be employed with this compound to develop probes for specific enzymes or biomolecules.

The table below illustrates the photophysical properties of a related brominated xanthene derivative, highlighting the influence of the halogen substituent.

CompoundKey SubstituentsCalculated λₐ₆₆ (in polar solvents)Fluorescence Quantum Yield (Φ)
2-bromo-6-methyl-9-methylene-9H-xantheneBr (C2), CH₃ (C6), CH₂ (C9)> 400 nmNot specified

Data synthesized from available research on related compounds. vulcanchem.com

Rational Design of Derivatives for Structure-Activity Relationship Studies in Chemical Biology

The this compound scaffold is an excellent starting point for the rational design of derivatives for structure-activity relationship (SAR) studies in chemical biology. nih.gov Xanthene derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov SAR studies are crucial for optimizing the potency and selectivity of these compounds as potential therapeutic agents.

The two bromine atoms at the 2 and 6 positions provide a symmetrical starting point for systematic modification. One or both bromine atoms can be replaced with a variety of functional groups to probe the effect of steric bulk, electronic properties, and hydrogen bonding potential on biological activity. For example, replacing the bromine atoms with different halogen atoms (F, Cl, I) can systematically vary the electronegativity and size of the substituent.

The 9-methylene group can also be functionalized to explore its role in biological interactions. Conversion of the methylene group to a carbonyl (xanthone) or other functional groups can dramatically alter the shape and electronic properties of the molecule, providing valuable SAR data.

The following table outlines a hypothetical SAR study based on the this compound scaffold, illustrating how systematic modifications can be used to probe for desired biological activities.

Parent Scaffold Position of Modification Modification Rationale for SAR Study
This compound2 and 6Substitution of Br with H, F, Cl, ITo study the effect of halogen identity and the heavy-atom effect on activity.
2 and 6Suzuki coupling with various aryl boronic acidsTo explore the impact of steric bulk and extended π-systems on target binding.
9-methyleneConversion to carbonyl (xanthone)To investigate the importance of the exocyclic double bond for activity.
9-methyleneAddition of thiols or aminesTo probe for interactions with specific residues in a biological target.

Such systematic studies, guided by the principles of medicinal chemistry and chemical biology, can lead to the discovery of novel and potent bioactive compounds derived from the this compound core.

Future Research Directions and Emerging Paradigms for 2,6 Dibromo 9 Methylene 9h Xanthene

Advanced Computational Modeling for Predicting Novel Reactivity and Properties

The exploration of 2,6-dibromo-9-methylene-9H-xanthene can be significantly accelerated through the use of advanced computational modeling techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven invaluable in understanding the structure, electronic properties, and reactivity of related xanthene derivatives. vulcanchem.com For instance, DFT calculations on similar structures have been used to predict ground-state geometries, infrared frequencies, and frontier molecular orbital energies (HOMO-LUMO gaps), which are crucial for understanding electronic transitions and reactivity. vulcanchem.com

Future computational studies on this compound should focus on:

Predicting Spectroscopic Properties: Calculating UV-Vis absorption spectra to understand the influence of the dibromo substitution on the electronic transitions. This can be benchmarked against experimental data for similar compounds like 2-bromo-6-methyl-9-methylene-9H-xanthene, where bromine substitution is known to induce a bathochromic shift. chemsrc.com

Mapping Reaction Pathways: Modeling potential reaction pathways, such as electrophilic aromatic substitution or functionalization of the methylene (B1212753) group. This can help in designing synthetic routes and predicting potential side products.

Investigating Excited State Dynamics: Using TD-DFT to explore the nature of excited states, which is fundamental for predicting fluorescence properties and potential applications in optoelectronics and as fluorescent probes. evitachem.com

A computational model could also be developed to estimate the mechanical work of activation for reactions under ball-milling conditions, providing insights into mechanochemical synthesis routes.

Table 1: Predicted Computational Parameters for Xanthene Derivatives

CompoundMethodPredicted PropertyValue
Xanthene DerivativeDFT/B3LYP/6-311++G HOMO-LUMO Gap4.48 eV (in vacuum)
Xanthene DerivativeDFT/B3LYP/6-311++GpKa~5.6
Rhodamine BDFT/MPW1PW91/MidiXoHOMO-LUMO GapNot Specified
Eosin (B541160) YDFT/MPW1PW91/MidiXoHOMO-LUMO GapNot Specified
Sodium FluoresceinDFT/MPW1PW91/MidiXoHOMO-LUMO GapNot Specified

This table presents data from computational studies on various xanthene derivatives to illustrate the type of information that can be generated for this compound. vulcanchem.com

High-Throughput Synthesis and Screening of Derivatives

The development of a diverse library of this compound derivatives is crucial for exploring its structure-activity relationships. High-throughput synthesis and screening platforms can significantly accelerate this process. Automated synthesis platforms, which can perform multi-step reactions in a miniaturized and continuous-flow manner, could be employed to rapidly generate a library of analogues with varied substituents at different positions of the xanthene core.

Key areas for future research include:

Combinatorial Synthesis: Utilizing the reactivity of the bromine atoms for cross-coupling reactions to introduce a wide range of functional groups. The methylene group could also be a target for functionalization.

"Click" Chemistry: Employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-containing xanthene derivatives, which has been successfully used for creating libraries of other xanthene-based fluorophores.

Screening for Biological Activity: Screening the synthesized library for potential applications, such as anticancer or antimicrobial agents, by assessing their activity against various cell lines and pathogens.

Integration into Hybrid Organic-Inorganic Materials

The unique photophysical properties anticipated for this compound make it a promising candidate for integration into hybrid organic-inorganic materials.

Metal-Organic Frameworks (MOFs): Xanthene dyes have been used as building blocks for MOFs, creating materials with potential applications in photocatalysis. Derivatives of this compound could be designed as ligands for the synthesis of novel MOFs with tailored porosity and functionality for applications in gas storage or catalysis.

Silica (B1680970) Nanoparticles: Xanthene derivatives can be incorporated into silica nanoparticles to create fluorescent probes for bioimaging. The association of a xanthene derivative with a nanostructured lipid carrier has been shown to enhance its potential for photodynamic therapy by improving its delivery and reducing toxicity to normal cells.

Table 2: Potential Hybrid Materials Incorporating Xanthene Derivatives

Hybrid MaterialXanthene ComponentPotential Application
Metal-Organic Framework (MOF)Xanthene dye as a ligandPhotocatalysis
Silica NanoparticlesXanthene-based fluorophoreBioimaging
Nanostructured Lipid CarrierDHX-1 (a xanthene derivative)Anticancer Photodynamic Therapy

This table illustrates potential applications based on existing research with other xanthene derivatives.

Exploration of Self-Assembly and Supramolecular Chemistry

The planar and aromatic nature of the xanthene core suggests that this compound and its derivatives could exhibit interesting self-assembly and supramolecular properties.

Aggregation Studies: Investigating the aggregation behavior (H- and J-aggregation) of these molecules in different solvents and on surfaces, which can significantly influence their photophysical properties.

Host-Guest Chemistry: Exploring the potential of these molecules to act as hosts for various guest molecules, which could lead to applications in sensing and separation. The concave shape of the xanthene scaffold can create a binding pocket.

Supramolecular Polymers: Designing derivatives that can self-assemble into well-defined supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking.

Unveiling New Photochemical Pathways and Applications

The photochemistry of xanthene dyes is a rich field, and this compound is expected to have unique photochemical properties due to the presence of heavy bromine atoms and the exocyclic double bond.

Intersystem Crossing and Singlet Oxygen Generation: The heavy atom effect of bromine is likely to enhance intersystem crossing, leading to efficient triplet state formation and subsequent generation of singlet oxygen. This is a key property for photosensitizers used in photodynamic therapy.

Fluorescent Probes: Functionalized derivatives could be developed as fluorescent probes for detecting specific analytes or for bioimaging. The fluorescence properties of xanthene dyes can be tuned by modifying their structure. chemsrc.com

Photocatalysis: The ability to absorb visible light and generate reactive species makes these compounds potential candidates for visible-light photocatalysis in organic synthesis.

Sustainable Synthesis and Degradation Pathways

Developing environmentally friendly methods for the synthesis and understanding the degradation pathways of this compound are crucial for its long-term viability.

Green Synthesis: Numerous green synthetic methods have been developed for xanthene derivatives, employing ultrasound irradiation, microwave-assisted synthesis, and various eco-friendly catalysts such as sulfonated fructose (B13574), formic acid, and reusable heterogeneous catalysts. These approaches can be adapted for the synthesis of this compound to reduce the use of hazardous reagents and solvents.

Degradation Studies: Investigating the degradation of this compound is essential to assess its environmental impact. Studies on the degradation of other xanthene dyes using methods like photoactivated persulfate or microbial degradation can provide a framework for these investigations. The degradation products should be identified to ensure they are not more toxic than the parent compound.

Table 3: Green Synthesis Approaches for Xanthene Derivatives

MethodCatalyst/ConditionsKey Advantages
Ultrasound-assisted synthesisVarious nanocatalysts, water as solventHigh yields, short reaction times, environmentally friendly
Microwave-assisted synthesisTetrabutylammonium hydrogen sulfate (B86663) (TBAHS)Rapid reaction rates, high purity
Solvent-free synthesisFormic acidBio-based catalyst, no hazardous solvents
Visible light photocatalysisBlackberry dye-sensitized TiO2Use of renewable energy source

This table summarizes various green chemistry approaches that could be applied to the synthesis of this compound.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReagentsSolventTemp (°C)Yield (%)
BrominationBr₂, FeCl₃CCl₄0–565–75
Methylene AdditionAllyl bromide, K₂CO₃AcetoneReflux64–70

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify bromine-induced deshielding (e.g., aromatic protons at δ 6.8–7.5 ppm) and methylene protons (δ 1.7–2.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm substitution positions.
  • X-ray Diffraction (XRD) : Determine crystal packing and bond lengths using SHELX-refined data (APEX2/SAINT-Plus software) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) with a C18 column (acetonitrile/water mobile phase) .

Q. Table 2: Key Spectral Data

TechniqueKey Observations
¹H NMR (CDCl₃)δ 6.40 (s, H-11), 7.90 (d, H-1)
XRDC–Br bond length: 1.89–1.92 Å

Advanced Research Questions

How can the electronic effects of bromine substituents at the 2 and 6 positions on the xanthene core be experimentally evaluated for applications in organic electronics?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorption maxima (λₘₐₓ) to assess π→π* transitions altered by bromine’s electron-withdrawing effects. Compare with non-brominated analogs .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels and bandgap. Bromine lowers LUMO, enhancing electron-accepting properties .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals and charge distribution using Gaussian09 (B3LYP/6-31G**) .

Q. Table 3: Electronic Properties

PropertyBrominated XantheneNon-Brominated Xanthene
λₘₐₓ (nm)320–340280–300
Bandgap (eV)3.1–3.33.8–4.0

What methodologies are recommended for analyzing non-planar distortions in the xanthene ring system?

Methodological Answer:

  • Cremer-Pople Puckering Coordinates : Calculate ring puckering amplitude (q) and phase angle (φ) from XRD data to quantify deviations from planarity .
  • SHELXL Refinement : Use anisotropic displacement parameters to model thermal motion and validate puckering parameters .
  • Torsion Angle Analysis : Compare experimental torsion angles (e.g., θ₁–θ₅) with idealized planar values (θ = 0°) .

Q. Table 4: Puckering Parameters

ParameterValue
q (Å)0.12–0.15
φ (°)20–30

How should researchers address contradictions in spectroscopic data obtained from different synthesis batches?

Methodological Answer:

  • Root-Cause Analysis :
    • Reaction Monitoring : Use in-situ FTIR to track intermediate formation.
    • Cross-Validation : Compare NMR, HPLC, and XRD data across batches .
  • Statistical Tools : Apply principal component analysis (PCA) to identify outlier batches.
  • Reproducibility : Standardize solvent purity (HPLC-grade) and reaction atmosphere (N₂) .

What experimental strategies can be employed to study the compound’s potential as a fluorophore in biological imaging?

Methodological Answer:

  • Fluorescence Quantum Yield (Φ) : Measure using an integrating sphere with rhodamine B as a reference.
  • Cell Permeability Assays : Incubate with HEK293 cells and quantify intracellular fluorescence via confocal microscopy .
  • Stokes Shift Analysis : Compare excitation/emission maxima (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) to assess environmental sensitivity .

Q. Table 5: Photophysical Properties

PropertyValue
Φ (in EtOH)0.45–0.55
Stokes Shift (nm)80–100

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.